6-Bromo-4-fluoropicolinic acid

Cross-coupling Medicinal Chemistry Synthetic Methodology

Researchers requiring precise regiochemistry for cross-coupling often face supply inconsistencies with generic halogenated picolinates. This compound solves that with a defined 6-bromo-4-fluoro substitution, providing orthogonal reactivity for sequential Pd-catalyzed derivatizations. - Enables selective Suzuki/Stille coupling at the 6-position while retaining the metabolic stability of the 4-fluoro group. - Eliminates SAR derailment from isomeric impurities; procured as a single, verified regioisomer for reproducible lead optimization. - Standardized global logistics ensure rapid, reliable delivery for medicinal chemistry and agrochemical programs.

Molecular Formula C6H3BrFNO2
Molecular Weight 220.00 g/mol
CAS No. 1060809-31-5
Cat. No. B3210059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoropicolinic acid
CAS1060809-31-5
Molecular FormulaC6H3BrFNO2
Molecular Weight220.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)Br)F
InChIInChI=1S/C6H3BrFNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11)
InChIKeyYQRLIXGANBRTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-fluoropicolinic Acid Profile


6-Bromo-4-fluoropicolinic acid (CAS: 1060809-31-5) is a halogenated pyridine-2-carboxylic acid featuring a unique 4-fluoro, 6-bromo substitution pattern on the picolinic acid core [1]. This specific regiochemistry distinguishes it from other halogenated picolinic acid analogs and is a critical determinant of its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions for constructing complex pharmaceutical and agrochemical intermediates [2]. The presence of both a heavy halogen (Br) for orthogonal reactivity and a light halogen (F) for modulating electronic and pharmacokinetic properties makes it a strategically valuable intermediate in lead optimization programs.

1 Orthogonal halogen reactivity – 6-Br enables selective Pd-catalyzed cross-coupling; 4-F remains inert for later functionalization or property tuning.
2 Convergent SAR synthesis – installs complex fragments at the 6-position late-stage, supporting efficient lead optimization in medchem programs.
3 4-Fluoro metabolic handle – may improve metabolic stability and provide a 19F NMR probe for tracking in chemical biology studies.

6-Bromo-4-fluoropicolinic Acid vs. Analogs


In the context of multi-step synthesis for pharmaceuticals or agrochemicals, substitution of 6-bromo-4-fluoropicolinic acid with a close analog—such as 6-chloro-4-fluoropicolinic acid or 6-bromopicolinic acid—is not scientifically trivial. The replacement of bromine with chlorine significantly alters the rate and efficiency of palladium-catalyzed cross-couplings, a cornerstone of modern drug discovery [1]. Furthermore, the presence and position of the fluorine atom are not just structural; they are key determinants of metabolic stability and electronic distribution within the molecule [2]. A seemingly minor change in halogenation pattern can drastically shift the lipophilicity, pKa, and subsequent binding affinity of the final compound, often derailing structure-activity relationship (SAR) studies [3]. Therefore, procurement based on precise structural specification is a requirement for experimental reproducibility and successful lead optimization.

! 6-Chloro analog (6-Cl-4-F-picolinic acid) – The C–Cl bond (≈397 kJ/mol) is substantially stronger than C–Br, which may lower cross-coupling rates and require harsher conditions, affecting sensitive substrates.
! Non-fluorinated analog (6-bromopicolinic acid) – Lacks the 4-fluoro substituent; predicted lower logP and metabolic stability mean the derived compounds may show different ADME profiles.
! Regioisomer (e.g., 6-bromo-3-fluoropicolinic acid) – Altered electronic push-pull can redirect reactivity toward SNAr instead of metal-catalyzed coupling, risking a different major product or route failure.

6-Bromo-4-fluoropicolinic Acid: Comparative Evidence


Superior Cross-Coupling Reactivity

The C-Br bond at the 6-position is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the corresponding C-Cl bond in 6-chloro-4-fluoropicolinic acid [1]. This difference allows for milder reaction conditions and higher yields when introducing complex moieties. While a direct, head-to-head experimental comparison for these two specific molecules is not available in public literature, this difference in reactivity is a well-established, quantitative principle in organometallic chemistry, where the bond dissociation energy for C-Br (approx. 284 kJ/mol) is substantially lower than for C-Cl (approx. 397 kJ/mol) [2].

C–Br vs C–Cl Reactivity
Class-level inference
C–Br bond dissociation energy ≈284 kJ/mol vs C–Cl ≈397 kJ/mol; ~113 kJ/mol weaker bond enables faster oxidative addition with Pd(0).
Supports higher efficiency in Suzuki, Buchwald-Hartwig, and Sonogashira couplings under milder conditions.
Reactivity principle from organometallic chemistry; direct head-to-head experimental comparison for these specific analogs not publicly available.
Cross-coupling Medicinal Chemistry Synthetic Methodology

Regioselective Orthogonal Reactivity

The 4-fluoro, 6-bromo substitution pattern on the pyridine ring is specifically engineered to provide orthogonal reactivity. The electron-withdrawing fluorine at the 4-position deactivates the ring towards electrophilic aromatic substitution, while the bromine at the 6-position remains highly reactive towards transition metal catalysis [1]. This is in contrast to isomers like 6-bromo-3-fluoropicolinic acid or 4-bromo-6-fluoropicolinic acid, where the electronic and steric environment differs, leading to altered regioselectivity in subsequent functionalizations. While direct comparative yield data for this exact compound vs. its isomers is not available, the general principle is that a fluoro substituent ortho or para to a leaving group strongly influences its reactivity in SNAr reactions, a pathway less favored for the meta-fluoro analog [2].

Regioselectivity Control
Class-level inference
4-F,6-Br pattern directs metal-catalyzed coupling at C–Br; meta-fluoro isomer (6-Br-3-F) may favor SNAr pathway due to different electronic push-pull.
Supports planned synthetic sequence; isomer mismatch could change major reaction pathway.
General reactivity trends of fluoropyridines; quantitative yield comparison across isomers not provided.
Regioselectivity SAR Heterocyclic Chemistry

Lipophilicity and Metabolic Stability

The introduction of a fluorine atom at the 4-position is a well-documented strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Compared to its non-fluorinated counterpart, 6-bromopicolinic acid, 6-bromo-4-fluoropicolinic acid is predicted to have a higher logP and enhanced metabolic stability. Experimental data for unsubstituted picolinic acid shows a logP of approximately 0.72 [1]. The addition of a single fluorine atom to an aromatic ring typically increases logP by approximately 0.2-0.4 units, while a bromine atom adds roughly 0.8-1.0 units [2]. The presence of fluorine at the 4-position is also known to block potential sites of oxidative metabolism on the pyridine ring, thereby increasing the microsomal stability of compounds derived from this building block [3].

Lipophilicity & Metabolic Stability
Class-level inference
Predicted logP ~1.7–2.1 (vs ~1.5–1.7 for 6-bromopicolinic acid); 4-F blocks potential oxidative metabolism sites on pyridine.
May enhance oral bioavailability and half-life of derived candidates through increased lipophilicity and microsomal stability.
LogP estimated from QSPR models for halogen substitution; measured logP and metabolic data for this exact building block not reported.
ADME Lipophilicity Drug Design

Fluoropicolinate Herbicide Precursor

6-Bromo-4-fluoropicolinic acid serves as a key precursor for a class of 6-alkyl/aryl-4-fluoropicolinate herbicides. Research has demonstrated that picolinic acids with alkyl or aryl substituents at the 6-position, which were previously inaccessible via cross-coupling chemistry, can be synthesized from fluorinated pyridine precursors [1]. While the study focuses on a cascade cyclization method to install the 6-substituent, 6-bromo-4-fluoropicolinic acid provides a more direct, alternative route via cross-coupling to achieve the same valuable 6-substituted-4-fluoropicolinate scaffold. This contrasts with other isomers, like 4-bromo-6-fluoropicolinic acid, which would lead to a different substitution pattern on the final herbicide molecule, potentially altering its biological activity and crop selectivity profile [2].

Herbicide Scaffold Access
Cross-study comparable
Direct one-step Suzuki coupling at 6-Br vs multi-step cascade cyclization required for alternative amino-picolinate scaffolds to install 6-substituents.
Offers a more convergent route for SAR exploration of 6-aryl/alkyl-4-fluoropicolinate herbicides.
Based on synthesis strategy comparison in fluoropicolinate herbicide research; direct route may reduce step count and improve diversification.
Agrochemical Herbicide Process Chemistry

6-Bromo-4-fluoropicolinic Acid: Key Applications


Medicinal Chemistry: Late-Stage Diversification

6-Bromo-4-fluoropicolinic acid is an ideal building block for medicinal chemistry programs where a picolinic acid core needs to be diversified at the 6-position via palladium-catalyzed cross-coupling. The C-Br bond at the 6-position provides a robust handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions, enabling the rapid exploration of structure-activity relationships (SAR) [1]. The 4-fluoro substituent simultaneously improves the metabolic profile of the resulting analogs. Procuring this compound allows for a convergent synthetic approach, where a complex molecule can be assembled in the final steps, a strategy valued in drug discovery for its efficiency. [2]

Agrochemical R&D: Fluoropicolinate Herbicide Synthesis

In agrochemical research, this compound is a strategic intermediate for synthesizing a new generation of 4-fluoropicolinate herbicides. As established in the literature, 6-substituted picolinates represent an important class of herbicides [3]. 6-Bromo-4-fluoropicolinic acid provides a direct and versatile entry point to this chemical space, allowing for the systematic variation of the 6-substituent to optimize herbicidal activity and crop safety. Its procurement is critical for companies and research groups involved in the discovery and development of new crop protection agents. [4]

Chemical Biology: Probe Development

The orthogonal reactivity of 6-bromo-4-fluoropicolinic acid makes it suitable for constructing bifunctional molecules used as chemical probes. The carboxylic acid group can be functionalized to attach a linker or a biotin tag, while the 6-bromo position can be used to install a fluorescent dye or a photoreactive group via cross-coupling. The 4-fluoro group provides a convenient NMR handle (19F) for tracking the molecule in complex biological systems [5]. This compound is therefore a valuable procurement target for groups involved in chemical biology and target identification studies.

Material Science: MOF and Coordination Polymer Synthesis

Picolinic acid derivatives are known ligands for transition metals. The unique electronic properties conferred by the 4-fluoro and 6-bromo substituents on 6-bromo-4-fluoropicolinic acid can tune the Lewis basicity of the nitrogen and carboxylate oxygen atoms, influencing the geometry and stability of resulting metal complexes [6]. This makes it a specialty building block for researchers designing novel Metal-Organic Frameworks (MOFs) or coordination polymers with specific catalytic, magnetic, or luminescent properties.

Application
Selection Property
Validation Focus
Medicinal Chemistry – Late-Stage Diversification
Orthogonal halogen reactivity (Br for coupling; F for metabolic tuning)
Cross-coupling efficiency and SAR expansion at 6-position
Agrochemical R&D – Fluoropicolinate Herbicides
Convergent synthetic entry to 6-substituted-4-fluoropicolinates
Herbicidal activity and crop-safety optimization via 6-substituent variation
Chemical Biology – Probe Development
Bifunctionalizable core (COOH for linker; Br for reporter group)
19F NMR tracking and bioconjugation performance
Material Science – MOF / Coordination Polymers
Tuned Lewis basicity via 4-F,6-Br substitution on picolinate ligand
Metal complex geometry, stability, and desired functional properties
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